Hydroxymethylbenzenesulphonic acid

Description

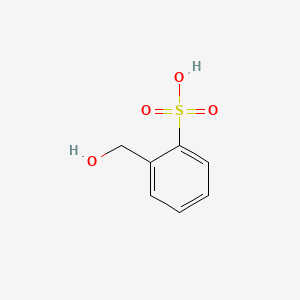

4-Hydroxybenzenesulfonic acid (CAS: 98-67-9), also known as p-hydroxybenzenesulfonic acid, is an aromatic compound featuring a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group in the para positions on the benzene ring. It is widely used in industrial applications, including as a catalyst in organic synthesis and as an intermediate in dye production . Key physicochemical properties include its high solubility in polar solvents due to the sulfonic acid group and its acidic nature, with a reported pKa of ~9.055 (first dissociation) .

Structure

3D Structure

Properties

CAS No. |

50851-56-4 |

|---|---|

Molecular Formula |

C7H8O4S |

Molecular Weight |

188.20 g/mol |

IUPAC Name |

2-(hydroxymethyl)benzenesulfonic acid |

InChI |

InChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11) |

InChI Key |

PUVZCXOXLTYJCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CO)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxymethylbenzenesulphonic acid can be synthesized through several methods. One common method involves the sulfonation of benzyl alcohol using sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product. Another method involves the reaction of benzyl chloride with sodium sulfite, followed by oxidation to introduce the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as sulfonation, neutralization, and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxymethylbenzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products

Oxidation: Formation of 2-carboxybenzenesulfonic acid.

Reduction: Formation of benzenesulfonate derivatives.

Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Hydroxymethylbenzenesulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydroxymethylbenzenesulphonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxymethyl group can participate in redox reactions, affecting the redox state of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-hydroxybenzenesulfonic acid, differing in substituent groups (hydroxyl, carboxyl, or sulfonic acid) or their positions on the aromatic ring. Comparative analyses focus on acidity, solubility, and applications.

2-Hydroxybenzoic Acid (Salicylic Acid; CAS: 69-72-7)

- Structure : A hydroxyl (-OH) and carboxyl (-COOH) group in the ortho position.

- Acidity : pKa₁ = 2.98 (carboxyl group), pKa₂ = 13.6 (hydroxyl group) .

- Applications : Widely used in pharmaceuticals (e.g., aspirin synthesis) and cosmetics.

- Comparison : Salicylic acid is significantly less acidic than 4-hydroxybenzenesulfonic acid (pKa ~9.055 vs. 2.98) due to the weaker electron-withdrawing effect of -COOH compared to -SO₃H.

4-Hydroxybenzoic Acid (CAS: 99-96-7)

- Structure : Hydroxyl (-OH) and carboxyl (-COOH) groups in the para position.

- Acidity : pKa₁ = 4.582 (carboxyl group), pKa₂ = 9.23 (hydroxyl group) .

- Applications : Precursor for parabens (preservatives) and liquid crystal polymers.

- Comparison : The sulfonic acid group in 4-hydroxybenzenesulfonic acid enhances acidity (pKa ~9.055) compared to the carboxyl group in 4-hydroxybenzoic acid (pKa 4.582).

2-Amino-6-Hydroxybenzenesulfonic Acid (CAS: 66621-35-0)

- Structure: Amino (-NH₂) and hydroxyl (-OH) groups in the meta and para positions relative to the sulfonic acid group.

- Applications : Used in azo dye synthesis and biochemical research .

- Comparison: The amino group introduces basicity, reducing overall acidity compared to 4-hydroxybenzenesulfonic acid.

3-Hydroxybenzoic Acid (CAS: 99-06-9)

- Structure : Hydroxyl (-OH) and carboxyl (-COOH) groups in the meta position.

- Acidity : pKa₁ = 4.076 (carboxyl group), pKa₂ = 9.85 (hydroxyl group) .

- Comparison : The para-substituted 4-hydroxybenzenesulfonic acid exhibits stronger acidity than meta-substituted 3-hydroxybenzoic acid due to resonance stabilization of the sulfonate anion.

Comparative Data Table

Research Findings and Industrial Relevance

- Acidity Trends : Sulfonic acid derivatives (e.g., 4-hydroxybenzenesulfonic acid) are stronger acids than carboxylated analogs due to the -SO₃H group’s superior electron-withdrawing and resonance stabilization effects .

- Synthetic Utility : 4-Hydroxybenzenesulfonic acid’s high acidity makes it a preferred catalyst in esterification and condensation reactions, outperforming salicylic acid in environments requiring strong Brønsted acids .

- Safety Profile : Unlike 4-hydroxybenzoic acid (used in preservatives), 4-hydroxybenzenesulfonic acid requires stricter handling protocols due to its irritant properties .

Notes on Discrepancies

The provided evidence primarily focuses on 4-hydroxybenzenesulfonic acid (CAS: 98-67-9) and related hydroxybenzoic acids.

Biological Activity

Hydroxymethylbenzenesulphonic acid, particularly in its 4-(hydroxymethyl) form, has garnered attention in various fields of research due to its notable biological activities. This compound exhibits a range of properties including antimicrobial, antioxidant, and DNA interaction capabilities. This article provides an overview of its biological activity, supported by relevant data tables and research findings.

- Chemical Formula : C7H8O4S

- Molecular Weight : 188.20 g/mol

- CAS Number : 734475-33-3

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several microorganisms, revealing significant antibacterial properties.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 25 |

| Enterococcus faecalis ATCC 29212 | 30 |

| Escherichia coli ATCC 25922 | 50 |

| Candida albicans ATCC 10231 | 40 |

The compound displayed the most potent activity against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Antioxidant Properties

The antioxidant capacity of this compound was evaluated using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. The results indicated that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 35 |

| 50 | 65 |

| 100 | 85 |

At a concentration of 100 µg/mL, the compound exhibited an impressive 85% scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

DNA Interaction Studies

The interaction of this compound with DNA was investigated using UV-Vis spectroscopy. The compound was shown to bind to Calf Thymus DNA (CT-DNA) via electrostatic interactions, leading to significant DNA cleavage under oxidative conditions.

- DNA Cleavage Mechanism : The compound cleaved DNA both hydrolytically and oxidatively when exposed to hydrogen peroxide (H2O2).

- Binding Affinity : The binding constant was calculated to be , indicating a strong interaction with DNA .

Case Studies and Applications

- Antimicrobial Applications : The compound's effectiveness against resistant bacterial strains suggests potential applications in developing new antibiotics or preservatives in food and cosmetic industries.

- Pharmaceutical Development : Given its antioxidant properties, this compound could be explored as a candidate for formulations aimed at combating oxidative stress-related conditions such as cancer and neurodegenerative diseases.

- Environmental Impact : The stability of sulfonic acids in biological systems makes them suitable candidates for bioremediation processes where degradation of pollutants is necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.